6-(4-Phenylpiperazin-1-yl)nicotinimidamide
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Overview
Description
6-(4-Phenylpiperazin-1-yl)nicotinimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine ring substituted with a phenyl group and a nicotinimidamide moiety, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide typically involves a multi-step process. One common method includes the reaction of 4-phenylpiperazine with nicotinic acid derivatives under specific conditions. For instance, a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction has been employed to synthesize nicotinimidamides . This method involves the use of O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium acetate, providing an efficient and eco-friendly approach.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of green chemistry and sustainable practices are often applied. The use of multicomponent reactions (MCRs) is favored due to their efficiency and simplicity, making them appealing for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(4-Phenylpiperazin-1-yl)nicotinimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-(4-Phenylpiperazin-1-yl)nicotinimidamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 6-(4-Phenylpiperazin-1-yl)nicotinimidamide involves its interaction with specific molecular targets. For instance, it has been identified as a selective, competitive inhibitor of the C1s protease, a component of the classical complement pathway . This inhibition is achieved through binding to the substrate recognition site of C1s, thereby preventing the cleavage of downstream components.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a similar piperazine structure, used as an acetylcholinesterase inhibitor.
6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide: Known for its anticancer activities.
Uniqueness
6-(4-Phenylpiperazin-1-yl)nicotinimidamide stands out due to its specific inhibitory action on the C1s protease, making it a promising candidate for therapeutic interventions in complement-mediated diseases . Its versatile chemical structure also allows for various modifications, enhancing its potential in drug development.
Properties
Molecular Formula |
C16H19N5 |
---|---|
Molecular Weight |
281.36 g/mol |
IUPAC Name |
6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C16H19N5/c17-16(18)13-6-7-15(19-12-13)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H3,17,18) |
InChI Key |
UKIJUFIFFKYHSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)C(=N)N |
Origin of Product |
United States |
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